2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 4-bromo-2,6-dimethylphenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction conditions may include:
- Solvent: Anhydrous dichloromethane or toluene
- Catalyst: Lewis acid such as aluminum chloride
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amide functional groups.
Reduction: Reduction reactions could target the bromine or chlorine substituents, potentially replacing them with hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine gas, or nucleophiles such as sodium methoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Possible applications in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2,6-dimethylphenoxy)-N-phenylacetamide
- 2-(4-chloro-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide
- 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
The unique combination of bromine and chlorine substituents on the aromatic rings may confer distinct chemical and biological properties, such as enhanced reactivity or specific binding affinities.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c1-9-5-11(17)6-10(2)16(9)22-8-15(21)20-14-7-12(18)3-4-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTJZBLBKOWSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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